An In-Depth Technical Guide to N,N'-Diphenylethylenediamine (CAS 150-61-8): Properties, Synthesis, and Applications in Research and Development
An In-Depth Technical Guide to N,N'-Diphenylethylenediamine (CAS 150-61-8): Properties, Synthesis, and Applications in Research and Development
Introduction
N,N'-Diphenylethylenediamine, identified by CAS number 150-61-8, is a symmetrical diamine that has garnered significant interest within the scientific community. Structurally, it consists of an ethylenediamine backbone with a phenyl group attached to each nitrogen atom. This compound serves as a versatile building block in organic synthesis and a highly effective ligand in coordination chemistry. Its utility spans from the creation of dyes and polymers to its critical role in the development of catalysts for asymmetric synthesis and as a scaffold for novel therapeutic agents. This guide provides an in-depth exploration of its core properties, synthesis, analytical characterization, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
N,N'-Diphenylethylenediamine is typically a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol and acetone but demonstrates limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 150-61-8 | |
| Molecular Formula | C₁₄H₁₆N₂ | |
| Molecular Weight | 212.29 g/mol | |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 65-67 °C | |
| Boiling Point | 228 °C at 12 torr | [3] |
| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |
| InChI Key | NOUUUQMKVOUUNR-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | [4] |
Synthesis and Purification
The synthesis of N,N'-Diphenylethylenediamine can be achieved through various methods. A common and illustrative approach involves the reaction of aniline with a 1,2-dihaloethane, such as 1,2-dibromoethane. The causality behind this choice of reactants lies in the nucleophilic nature of the amine groups of aniline attacking the electrophilic carbon atoms of the 1,2-dihaloethane in a double substitution reaction.
Experimental Protocol: Synthesis from Aniline and 1,2-Dibromoethane
Materials:
-
Aniline
-
1,2-Dibromoethane
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Toluene
-
Diatomaceous earth
-
Silica gel
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline (2.2 equivalents) in ethanol. Add sodium carbonate (2.5 equivalents) to the solution to act as a base, neutralizing the HBr formed during the reaction.
-
Addition of 1,2-Dibromoethane: Slowly add 1,2-dibromoethane (1 equivalent) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and unreacted aniline. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude N,N'-Diphenylethylenediamine.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: A mixture of ethanol and water or toluene can be an effective solvent system. The principle is to find a solvent (or solvent mixture) in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of hot toluene.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration through a pad of diatomaceous earth to remove them.[5]
-
Decolorization: For colored impurities, the hot toluene filtrate can be passed through a short plug of silica gel.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Applications in Asymmetric Catalysis
A paramount application of N,N'-Diphenylethylenediamine is as a precursor to chiral ligands for asymmetric catalysis. Its derivatives, particularly the N-tosylated version (TsDPEN), are crucial components of catalysts used in asymmetric transfer hydrogenation of ketones and imines. These reactions are fundamental in producing enantiomerically pure alcohols and amines, which are vital intermediates in the pharmaceutical industry.
The ruthenium(II) complex of TsDPEN, often with a cymene ligand, is a highly effective catalyst for these transformations. The mechanism of asymmetric transfer hydrogenation is believed to proceed through a six-membered transition state in the outer coordination sphere of the ruthenium atom.[6] The chirality of the TsDPEN ligand dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Applications in Drug Development
The ethylenediamine scaffold is a privileged structure in medicinal chemistry, and N,N'-Diphenylethylenediamine and its derivatives are no exception. They have been investigated for a range of therapeutic applications, most notably as anticancer agents.
For instance, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have demonstrated cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancer.[7] Studies have shown that these compounds can induce cell cycle arrest and the loss of mitochondrial membrane potential, ultimately leading to cancer cell death.[7] The mechanism of action is thought to involve the chelation of essential metal ions or the generation of reactive oxygen species within the cancer cells.
Furthermore, the anti-inflammatory properties of N,N'-Diphenylethylenediamine have been noted, with research indicating it can inhibit the production of prostaglandin E2, a molecule implicated in the growth and proliferation of prostate cancer cells.[1]
Analytical Characterization
The identity and purity of N,N'-Diphenylethylenediamine are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically in the range of 6.5-7.5 ppm. The methylene protons of the ethylenediamine backbone will appear as a singlet or a more complex multiplet depending on the solvent and temperature, usually around 3.4 ppm. The N-H protons will give a broad signal that can exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a different chemical shift from the other aromatic carbons. The methylene carbons of the ethylenediamine bridge will typically appear around 45-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:
-
N-H stretch: A moderate to sharp absorption band in the region of 3350-3450 cm⁻¹.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-N stretch: Absorptions in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N,N'-Diphenylethylenediamine will show a molecular ion peak (M⁺) at m/z = 212. A characteristic fragmentation pattern for amines is alpha-cleavage, which in this case would involve the cleavage of the C-C bond of the ethylenediamine bridge, leading to a prominent fragment ion.
Safety and Handling
N,N'-Diphenylethylenediamine is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]
-
Precautions: When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a dust mask or respirator.[10] It should be used in a well-ventilated area, preferably in a fume hood.[9]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
Conclusion
N,N'-Diphenylethylenediamine is a compound of significant utility and versatility in chemical research and development. Its importance as a precursor to chiral ligands in asymmetric catalysis is well-established, enabling the efficient synthesis of enantiomerically pure compounds crucial for the pharmaceutical industry. Furthermore, its derivatives have shown promise as potential therapeutic agents, particularly in the realm of anticancer drug discovery. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist or researcher looking to harness the full potential of this valuable chemical entity.
References
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Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC. (n.d.). Retrieved from [Link]
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Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - ResearchGate. (2008-08-06). Retrieved from [Link]
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Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed. (2014-04). Retrieved from [Link]
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N,N'-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem. (n.d.). Retrieved from [Link]
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N,N'-diphenylethylenediamine - SpectraBase. (n.d.). Retrieved from [Link]
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N,N'-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018-02-19). Retrieved from [Link]
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N,N′-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem. (n.d.). Retrieved from [Link]
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N,N'-diphenylethylenediamine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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N,N'-diphenylethylenediamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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N,N'-diphenylethylenediamine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (n.d.). Retrieved from [Link]
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Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine - ResearchGate. (n.d.). Retrieved from [Link]
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How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018-12-28). Retrieved from [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). Retrieved from [Link]
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Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]
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N,N'-Diphenylethylenediamine, 9 | D27004-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]
- The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents. (n.d.).
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Synthesis and Antimicrobial Activity of N,N-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - Bentham Science Publisher. (n.d.). Retrieved from [Link]
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